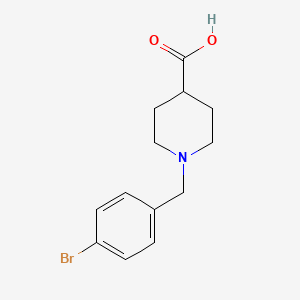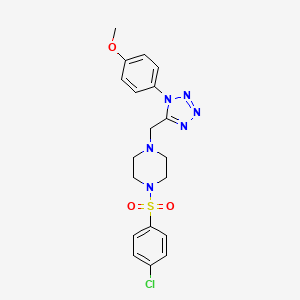![molecular formula C14H20N2O2S B2461765 N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide CAS No. 2411255-13-3](/img/structure/B2461765.png)
N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MPTP and has a molecular formula of C15H22N2O2S.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide involves the inhibition of monoamine oxidase-B (MAO-B) enzyme. This enzyme is responsible for the breakdown of dopamine in the brain, and the inhibition of this enzyme leads to increased levels of dopamine, which helps in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which helps in the treatment of Parkinson's disease. It also has antioxidant properties and has been studied for its potential use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide in lab experiments is its neuroprotective properties. It has been found to protect neurons from oxidative stress and has been studied for its use in treating neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the research on N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide. One direction is to study its potential use in treating other neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in combination with other drugs for the treatment of Parkinson's disease. Further studies are also needed to determine its toxicity and safety in humans.
Synthesis Methods
The synthesis of N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide involves the reaction of 2-thiopheneacetic acid with 2-methylmorpholine and ethyl chloroformate. The resulting compound is then reacted with propargylamine to obtain the final product.
Scientific Research Applications
N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide has been extensively studied for its potential applications in various scientific fields. It has been found to have neuroprotective properties and has been studied for its use in treating Parkinson's disease.
properties
IUPAC Name |
N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-14(17)15-9-12(13-5-4-8-19-13)16-6-7-18-11(2)10-16/h3-5,8,11-12H,1,6-7,9-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMGTRZMNNJKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(CNC(=O)C=C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B2461682.png)

![4-[3-Benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide](/img/structure/B2461684.png)

![6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2461686.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2461687.png)




![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)

![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)